molecular formula C10H16N4 B12980156 6-(1,4-Diazepan-1-yl)pyridin-3-amine

6-(1,4-Diazepan-1-yl)pyridin-3-amine

Cat. No.: B12980156
M. Wt: 192.26 g/mol
InChI Key: BRRJGRPOJPPWHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1,4-Diazepan-1-yl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a diazepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,4-Diazepan-1-yl)pyridin-3-amine typically involves the reaction of 3-aminopyridine with 1,4-diazepane under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

6-(1,4-Diazepan-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6-(1,4-Diazepan-1-yl)pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1,4-Diazepan-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-amine
  • 6-(4-Ethyl-1,4-diazepan-1-yl)pyridin-3-amine

Uniqueness

6-(1,4-Diazepan-1-yl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles .

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

6-(1,4-diazepan-1-yl)pyridin-3-amine

InChI

InChI=1S/C10H16N4/c11-9-2-3-10(13-8-9)14-6-1-4-12-5-7-14/h2-3,8,12H,1,4-7,11H2

InChI Key

BRRJGRPOJPPWHF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=NC=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.